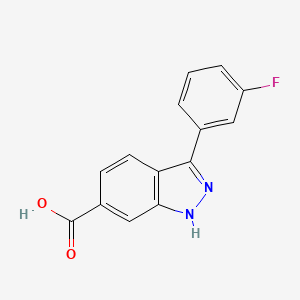

3-(3-fluorophenyl)-1H-indazole-6-carboxylic acid

Description

Properties

IUPAC Name |

3-(3-fluorophenyl)-1H-indazole-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2O2/c15-10-3-1-2-8(6-10)13-11-5-4-9(14(18)19)7-12(11)16-17-13/h1-7H,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBZFFICMKQSLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NNC3=C2C=CC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: 3-(3-fluorophenyl)-1H-indazole-6-carboxylic acid

Executive Summary: The Pharmacophore Context

The compound 3-(3-fluorophenyl)-1H-indazole-6-carboxylic acid represents a high-value "privileged scaffold" in modern drug discovery. It combines the structural rigidity of the indazole core with a lipophilic metabolic blocker (the 3-fluorophenyl group) and a polar handle for derivatization (the 6-carboxylic acid).

This specific architecture is frequently utilized as a late-stage intermediate or a core fragment in the development of:

-

PARP Inhibitors: Analogous to the scaffold found in Niraparib, where the 3-aryl indazole is critical for binding to the nicotinamide pocket of the PARP enzyme.

-

Kinase Inhibitors: Specifically targeting VEGFR, FGFR, and potentially specific serine/threonine kinases where the indazole NH acts as a hinge binder.

This guide details the structural properties, synthetic pathways, and medicinal chemistry logic required to utilize this compound effectively.

Chemical Identity & Physicochemical Properties

| Property | Data / Description |

| IUPAC Name | 3-(3-fluorophenyl)-1H-indazole-6-carboxylic acid |

| Core Scaffold | 1H-Indazole (Benzo[c]pyrazole) |

| Molecular Formula | C₁₄H₉FN₂O₂ |

| Molecular Weight | 256.23 g/mol |

| Predicted LogP | ~3.2 (Lipophilic, requires polar handle for solubility) |

| pKa (Acid) | ~4.2 (Carboxylic acid) |

| pKa (Indazole NH) | ~13.8 (Very weak acid) |

| H-Bond Donors | 2 (COOH, Indazole-NH) |

| H-Bond Acceptors | 3 (C=O, Indazole-N, F) |

| SMILES | OC(=O)c1ccc2c(c1)n[nH]c2-c3cccc(F)c3 |

Medicinal Chemistry Rationale

3.1 The "Privileged" Indazole Scaffold

The 1H-indazole core is bioisosteric to the indole ring (found in Tryptophan) but possesses distinct electronic properties. The N1-H and N2 nitrogen atoms often serve as critical hydrogen bond donors/acceptors in the ATP-binding sites of kinases.

3.2 The 3-(3-Fluorophenyl) Moiety

-

Metabolic Stability: The fluorine atom at the meta position of the phenyl ring blocks metabolic oxidation (P450-mediated hydroxylation) at a typically reactive site.

-

Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the aromatic ring, which can strengthen

-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target protein's binding pocket. -

Conformational Lock: The steric bulk of the phenyl group at the C3 position forces a twisted conformation relative to the indazole plane, often improving selectivity by filling hydrophobic pockets.

3.3 The 6-Carboxylic Acid Handle

The carboxylic acid at position 6 is rarely the final functional group. Instead, it serves as a synthetic handle for amide coupling. In drug design, this position often extends into the "solvent-exposed region" of the protein, allowing for the attachment of solubilizing groups (e.g., piperidines, morpholines) without disrupting the core binding mode.

Synthetic Methodology

The synthesis of 3-aryl-indazoles is non-trivial due to the need for regioselectivity. The most robust route utilizes a Suzuki-Miyaura Cross-Coupling strategy on a pre-functionalized indazole core.

4.1 Retrosynthetic Analysis

To synthesize the target, we disconnect at the C3-Aryl bond.

-

Fragment A: 3-fluorophenylboronic acid (Commercial reagent).

-

Fragment B: 3-halo-1H-indazole-6-carboxylic acid derivative.[1][2]

Critical Decision: The carboxylic acid on the indazole must be protected (as a methyl ester) to prevent catalyst poisoning and side reactions during the coupling. The N1 nitrogen often requires protection (THP or SEM) to prevent N-arylation, although "free (NH)" couplings are possible under specific conditions.

4.2 Visualized Pathway (DOT Diagram)

Caption: Step-wise synthetic pathway from the commercially available indazole ester to the target acid.

Detailed Experimental Protocols

Note: These protocols are adapted from standard procedures for indazole functionalization and should be optimized for specific laboratory conditions.

Step 1: C3-Halogenation (Iodination)

Objective: Install a reactive handle at the C3 position.

-

Dissolve methyl 1H-indazole-6-carboxylate (1.0 eq) in DMF.

-

Add Potassium Hydroxide (KOH, 3.0 eq) followed by Iodine (I₂, 1.1 eq).

-

Stir at room temperature for 1-2 hours. The reaction is typically fast.

-

Quench with aqueous Sodium Thiosulfate (

) to remove excess iodine. -

Precipitate: The product usually precipitates upon addition of water. Filter and dry.[3]

Step 2: N1-Protection (Optional but Recommended)

Objective: Protect the acidic NH to improve solubility and prevent catalyst interference.

-

Dissolve the 3-iodo intermediate in DCM or THF.

-

Add 3,4-Dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of p-Toluenesulfonic acid (p-TsOH).

-

Reflux or stir at RT until TLC shows consumption of starting material.

-

Workup: Wash with

, dry over

Step 3: Suzuki-Miyaura Cross-Coupling

Objective: Form the C-C bond between the indazole and the fluorophenyl ring.

-

Reactants: Combine N-protected 3-iodo-indazole ester (1.0 eq) and 3-fluorophenylboronic acid (1.2 eq) in a reaction vial.

-

Catalyst: Add

(5 mol%).-

Why this catalyst? The bidentate ferrocene ligand prevents palladium aggregation and is robust for heteroaryl couplings.

-

-

Base/Solvent: Add

(2.0 M aq. solution, 3.0 eq) and 1,4-Dioxane (degassed). -

Condition: Heat to 90°C under Nitrogen/Argon atmosphere for 4-12 hours.

-

Workup: Filter through Celite, extract with Ethyl Acetate. Purify via Flash Chromatography (Hexane/EtOAc gradient).

Step 4: Global Deprotection & Hydrolysis

Objective: Remove the THP group and hydrolyze the ester to the free acid.

-

Dissolve the coupled ester in a mixture of THF/MeOH (1:1).

-

Add Lithium Hydroxide (LiOH, 2M aq, 4.0 eq). Stir at 50°C to hydrolyze the ester.

-

Acidify: Once hydrolysis is complete, add HCl (4M in Dioxane) and heat to 60°C to cleave the THP protecting group simultaneously (or sequentially if preferred).

-

Isolate: Adjust pH to ~3-4. The target acid, 3-(3-fluorophenyl)-1H-indazole-6-carboxylic acid , should precipitate.

-

Recrystallization: Ethanol or Acetonitrile/Water.

Analytical Validation Data (Simulated)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified:

| Method | Expected Signal |

| ¹H NMR (DMSO-d₆) | Acid Proton: Broad singlet ~13.0 ppm (COOH). Indazole NH: Broad singlet ~13.5 ppm. Indazole C3-Aryl: Doublet/Multiplet signals in aromatic region (7.0 - 8.5 ppm). Look for the specific splitting pattern of the 3-fluorophenyl ring (triplet of doublets). |

| ¹⁹F NMR | Single peak around -112 to -115 ppm (characteristic of meta-fluoro substitution). |

| LC-MS (ESI+) | [M+H]⁺ = 257.23 . Check for the absence of Iodine (starting material) or dimer byproducts. |

References

-

Indazole Scaffold Synthesis: Vasudevan, A. et al.[7] "Synthesis of 3-amino-1H-indazoles from ortho-fluorobenzonitrile." Tetrahedron Letters, 2018.

-

Suzuki Coupling on Indazoles: Ben-Yahia, A. et al. "Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles."[8] Journal of Organic Chemistry, 2018.

-

Biological Relevance (PARP): Jones, P. et al. "Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Ovarian Cancer." Journal of Medicinal Chemistry, 2009.

-

Indazole-6-carboxylic acid Properties: PubChem Compound Summary for CID 78250 (1H-Indazole-6-carboxylic acid). National Center for Biotechnology Information.

-

General Indazole Functionalization: Lara, R. et al. "Recent Advances in the Synthesis of Indazoles." European Journal of Organic Chemistry, 2021.

Sources

- 1. echemi.com [echemi.com]

- 2. 3-Methyl-1H-indazole-6-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 1H-Indazole-6-carboxylic acid (97%) - Amerigo Scientific [amerigoscientific.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Indazole-6-Carboxylic Acid Scaffold: A Privileged Motif for Precision Kinase Inhibitor Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology and immunology, the targeted inhibition of protein kinases has emerged as a cornerstone of therapeutic intervention. Among the myriad of molecular scaffolds employed in this endeavor, the indazole-6-carboxylic acid motif has distinguished itself as a "privileged" structure, consistently yielding potent and selective kinase inhibitors. This guide provides a comprehensive technical overview of this scaffold, delving into the mechanistic rationale for its efficacy, detailing robust experimental workflows for its utilization, and presenting case studies of its successful application in drug discovery.

The Indazole-6-Carboxylic Acid Scaffold: A Structural and Mechanistic Deep Dive

The power of the indazole-6-carboxylic acid scaffold lies in its unique combination of structural features that facilitate high-affinity binding to the ATP-binding pocket of various kinases.

The Hinge-Binding Moiety: A Key to Potency

The indazole ring system itself is a bioisostere of adenine, the core component of ATP. This inherent structural mimicry allows it to effectively engage with the "hinge" region of the kinase active site, a critical interaction for achieving high potency. Specifically, the nitrogen atoms of the indazole ring can form hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues, anchoring the inhibitor in the active site.

The Carboxylic Acid: A Versatile Anchor and Solubility Enhancer

The 6-carboxylic acid group is not merely a passive substituent. It serves several crucial functions:

-

Salt Bridge Formation: The carboxylate can form a salt bridge with a conserved lysine residue found in the active site of many kinases, providing a strong electrostatic interaction that significantly contributes to binding affinity.

-

Water-Mediated Interactions: This polar group can also participate in a network of water-mediated hydrogen bonds, further stabilizing the inhibitor-kinase complex.

-

Improved Physicochemical Properties: The presence of the carboxylic acid enhances the aqueous solubility of the resulting inhibitor, a critical parameter for drug development.

Vector for SAR Exploration

The indazole core provides multiple points for chemical modification, allowing for the systematic exploration of the surrounding binding site to enhance potency and selectivity. Substitutions at the 1-, 3-, and 5-positions of the indazole ring can be tailored to interact with specific pockets and residues within the kinase active site, leading to inhibitors with bespoke selectivity profiles.

Workflow for the Design and Evaluation of Indazole-6-Carboxylic Acid-Based Kinase Inhibitors

The following workflow outlines a robust and self-validating process for the development of novel kinase inhibitors based on the indazole-6-carboxylic acid scaffold.

Figure 1: A representative workflow for the design and evaluation of kinase inhibitors.

Step-by-Step Protocol: Synthesis of the Indazole-6-Carboxylic Acid Core

A common and efficient method for the synthesis of the indazole-6-carboxylic acid core involves the reaction of 4-amino-3-methylbenzoic acid with a diazotizing agent, followed by cyclization.

Materials:

-

4-amino-3-methylbenzoic acid

-

Sodium nitrite

-

Hydrochloric acid

-

Sodium hydroxide

-

Glacial acetic acid

-

Appropriate solvents (e.g., water, ethanol)

Procedure:

-

Dissolve 4-amino-3-methylbenzoic acid in a solution of hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for 30 minutes to ensure complete diazotization.

-

Slowly add a solution of sodium hydroxide to raise the pH, initiating the cyclization reaction.

-

Heat the reaction mixture to promote the formation of the indazole ring.

-

Acidify the mixture with glacial acetic acid to precipitate the indazole-6-carboxylic acid product.

-

Filter, wash with cold water, and dry the product.

Self-Validation: The identity and purity of the synthesized core should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Step-by-Step Protocol: Biochemical Kinase Inhibition Assay (IC50 Determination)

This protocol describes a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate peptide

-

ATP (adenosine triphosphate)

-

Test compound (solubilized in DMSO)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™, Promega)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a microplate, add the kinase, substrate peptide, and kinase assay buffer.

-

Add the diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (typically 30-37 °C) for a predetermined time.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Self-Validation: The assay should include a known inhibitor as a positive control to ensure the assay is performing correctly. The Z'-factor, a measure of assay quality, should be calculated and be > 0.5.

Case Studies: Successful Kinase Inhibitors Featuring the Indazole-6-Carboxylic Acid Scaffold

The versatility of the indazole-6-carboxylic acid scaffold is evident in the number of successful kinase inhibitors that have been developed for a range of therapeutic indications.

| Inhibitor | Target Kinase(s) | Therapeutic Area | IC50 (nM) | Reference |

| Entrectinib | TRKA/B/C, ROS1, ALK | Oncology (NTRK fusion-positive solid tumors, ROS1-positive NSCLC) | TRKA: 1.7, ROS1: 0.2, ALK: 1.6 | |

| Belumosudil | ROCK2 | Chronic graft-versus-host disease | ROCK2: 105 | |

| Nintedanib | VEGFR, FGFR, PDGFR | Idiopathic pulmonary fibrosis, NSCLC | VEGFR1: 34, FGFR1: 69, PDGFRα: 59 |

Entrectinib: A Case Study in Multi-Targeted Kinase Inhibition

Entrectinib is a potent inhibitor of the tropomyosin receptor kinases (TRK), ROS1, and ALK. Its clinical success in treating tumors with NTRK gene fusions highlights the power of a well-designed inhibitor based on the indazole-6-carboxylic acid scaffold. The core scaffold provides the essential hinge-binding interactions, while modifications at other positions of the indazole ring allow for the fine-tuning of its selectivity profile to cover the desired targets.

Figure 2: Key features and resulting properties of the indazole-6-carboxylic acid scaffold.

Future Directions and Expert Insights

The indazole-6-carboxylic acid scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. Future efforts will likely focus on:

-

Covalent Inhibitors: The incorporation of reactive groups onto the scaffold to form covalent bonds with non-catalytic cysteine residues in the active site, leading to irreversible inhibition and prolonged duration of action.

-

Allosteric Inhibitors: Designing derivatives that bind to allosteric sites outside the ATP-binding pocket, offering a potential route to overcome resistance mutations.

-

PROTACs: Utilizing the scaffold as a kinase-binding element in proteolysis-targeting chimeras (PROTACs) to induce the degradation of the target kinase.

From a Senior Application Scientist's perspective, the key to success with this scaffold lies in a deep understanding of the target kinase's active site topology and a rational, structure-guided approach to inhibitor design. The combination of in silico modeling with robust biochemical and cellular assays is paramount for efficiently navigating the complex landscape of kinase inhibitor discovery.

References

-

Entrectinib: A new treatment option for NTRK-rearranged and ROS1-rearranged non-small cell lung cancer. (2020). Therapeutic Advances in Medical Oncology. [Link]

-

Belumosudil: a new treatment for chronic graft-versus-host disease. (2022). ecancermedicalscience. [Link]

-

Nintedanib: from discovery to the clinic. (2021). Journal of Medicinal Chemistry. [Link]

The Strategic Placement of Fluorine: A Deep Dive into the Structure-Activity Relationship of 3-(3-Fluorophenyl)indazoles

For distribution to researchers, scientists, and drug development professionals.

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology and other therapeutic areas. The strategic introduction of a 3-phenyl group to this heterocyclic system has proven to be a highly effective approach for modulating interactions with the ATP-binding pocket of various kinases. This technical guide delves into the nuanced structure-activity relationship (SAR) of a specific, yet increasingly significant, subclass: 3-(3-fluorophenyl)indazoles. We will explore the critical role of the meta-positioned fluorine atom on the phenyl ring, examining its influence on potency, selectivity, and pharmacokinetic properties. This analysis is grounded in a synthesis of publicly available data and established principles of medicinal chemistry, providing a framework for the rational design of next-generation kinase inhibitors.

The Indazole Core: A Privileged Scaffold in Kinase Inhibition

Indazole derivatives have emerged as a "privileged scaffold" in drug discovery, meaning they are capable of binding to multiple biological targets with high affinity.[1] Their bicyclic structure, composed of a benzene ring fused to a pyrazole ring, provides a rigid framework that can be readily functionalized to achieve specific interactions with target proteins. In the context of kinase inhibition, the indazole core frequently serves as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for ATP-competitive inhibitors.[2]

The 3-position of the indazole ring is a key vector for introducing substituents that project into the ATP-binding pocket, allowing for the modulation of potency and selectivity. The introduction of a phenyl group at this position has been a particularly fruitful strategy, leading to the development of numerous potent kinase inhibitors.[1]

The Role of Fluorine in Medicinal Chemistry: More Than Just a Halogen

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's pharmacological profile.[3][4] The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a drug's:

-

Metabolic Stability: The C-F bond is highly resistant to metabolic cleavage by cytochrome P450 enzymes, which can block common sites of metabolism and improve a drug's half-life.[3]

-

Binding Affinity: Fluorine can engage in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.[5]

-

Membrane Permeability and Oral Bioavailability: The introduction of fluorine can alter a molecule's lipophilicity and pKa, which can in turn affect its ability to cross cell membranes and be absorbed orally.[6]

-

Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape.

Dissecting the SAR of 3-(3-Fluorophenyl)indazoles

The specific placement of the fluorine atom on the 3-phenyl ring is a critical determinant of a compound's biological activity. While direct comparative studies systematically evaluating the 2-fluoro, 3-fluoro, and 4-fluoro isomers across a range of kinases are not always available in single publications, we can synthesize a coherent SAR narrative from existing research on kinase inhibitors.

The Significance of the meta-Fluorine Substitution

The meta position (C3') of the phenyl ring offers a unique vector for the fluorine atom to interact with the solvent-exposed region of the ATP-binding site or with specific amino acid residues deeper within the pocket, depending on the target kinase.

In a series of Aurora kinase B inhibitors, the N-(3-fluorophenyl)acetamide moiety was found to be a key component of highly potent and orally active compounds.[7][8] While this example is not a 3-(3-fluorophenyl)indazole, it highlights the favorability of the 3-fluorophenyl group in achieving potent kinase inhibition. The meta-fluoro substitution can influence the electronic properties of the phenyl ring, potentially enhancing π-stacking interactions with aromatic residues in the active site.

Furthermore, the electron-withdrawing nature of the fluorine atom at the meta position can lower the pKa of other functional groups on the molecule, which can have a significant impact on a compound's pharmacokinetic properties, such as oral absorption.[6]

Comparative Analysis with Other Isomers

To fully appreciate the role of the 3-fluoro substitution, it is instructive to consider the likely consequences of placing the fluorine at the ortho (C2') or para (C4') positions.

-

ortho-Fluoro Substitution: An ortho-fluoro group can induce a conformational twist in the phenyl ring relative to the indazole core. This can be either beneficial or detrimental, depending on whether the resulting conformation is more or less complementary to the target's binding site. It can also engage in direct, short-range interactions with the protein.

-

para-Fluoro Substitution: A para-fluoro group is often used to block a potential site of metabolism on the phenyl ring. Its electronic effects are transmitted through the aromatic system and can influence the interactions of the entire phenyl ring. In some cases, a para-fluoro substitution has been shown to improve activity. For example, in a series of diarylpyrazoles, a C-3 fluorophenyl analog showed a greater than 10-fold improvement in selectivity for the fungal kinase Yck2 over the human kinase ALK5 compared to the parent compound.[9]

The choice of the meta position for fluorine substitution is therefore a deliberate design choice aimed at optimizing a combination of steric, electronic, and pharmacokinetic properties.

Modifications to the Indazole Core: Fine-Tuning Activity

The SAR of 3-(3-fluorophenyl)indazoles is not solely dictated by the substituted phenyl ring. Modifications to the indazole core itself are critical for optimizing potency, selectivity, and drug-like properties.

N1 and N2 Substitution

The nitrogen atoms of the indazole ring offer points for further functionalization. N1-alkylation is a common strategy to introduce groups that can occupy additional pockets in the ATP-binding site or improve solubility and pharmacokinetic properties. The nature of the substituent at N1 can dramatically influence the overall activity and selectivity profile of the inhibitor.

Substitution on the Benzenoid Ring

Functionalization of the benzene ring of the indazole core (positions 4, 5, 6, and 7) provides another avenue for modulating activity. For instance, the introduction of small polar groups can improve solubility, while larger hydrophobic groups can be used to probe for additional binding pockets. In a series of ROCK1 inhibitors, a fluorine atom at the C6 position of the indazole significantly enhanced potency and oral bioavailability compared to a fluorine at the C4 position.[5]

The interplay between substituents on the indazole core and the 3-(3-fluorophenyl) group is a key consideration in the design of potent and selective inhibitors.

Experimental Protocols for SAR Elucidation

The determination of the SAR for a series of 3-(3-fluorophenyl)indazoles relies on a robust set of experimental assays.

Synthesis of 3-(3-Fluorophenyl)indazole Analogs

A general synthetic route to 3-(3-fluorophenyl)indazoles often involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, between a 3-haloindazole and 3-fluorophenylboronic acid.

Step-by-Step Protocol for Suzuki Coupling:

-

To a solution of the 3-haloindazole (1.0 eq) in a suitable solvent (e.g., dioxane, DMF) is added 3-fluorophenylboronic acid (1.2 eq).

-

An aqueous solution of a base (e.g., Na2CO3, K2CO3) is added.

-

The mixture is degassed with nitrogen or argon.

-

A palladium catalyst (e.g., Pd(dppf)Cl2) is added.

-

The reaction mixture is heated to the appropriate temperature (e.g., 80-100 °C) and stirred until completion, as monitored by TLC or LC-MS.

-

Upon completion, the reaction is worked up by partitioning between an organic solvent and water.

-

The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

In Vitro Kinase Assays

To quantify the inhibitory activity of the synthesized compounds, in vitro kinase assays are performed. These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Step-by-Step Protocol for a Typical Kinase Assay (e.g., Kinase-Glo®):

-

A serial dilution of the test compound (e.g., 3-(3-fluorophenyl)indazole analog) is prepared in DMSO and then diluted in assay buffer.

-

The kinase, substrate, and ATP are added to the wells of a microplate.

-

The test compound is added to the appropriate wells.

-

The plate is incubated at room temperature for a specified period (e.g., 60 minutes).

-

A detection reagent (e.g., Kinase-Glo®) is added, which measures the amount of ATP remaining in the well.

-

The luminescence is read on a plate reader.

-

The data is analyzed to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cellular Assays

To assess the activity of the compounds in a more biologically relevant context, cellular assays are employed. These assays measure the effect of the compounds on cell proliferation, viability, or the phosphorylation of downstream targets of the kinase of interest.

Table 1: Representative Cellular Assays for Kinase Inhibitors

| Assay Type | Principle | Endpoint Measured |

| MTT/XTT Assay | Measures the metabolic activity of viable cells. | Cell viability/proliferation |

| Colony Formation Assay | Assesses the ability of single cells to grow into colonies. | Long-term cell survival |

| Western Blotting | Detects the phosphorylation status of specific proteins. | Target engagement and downstream signaling |

| Flow Cytometry | Analyzes the cell cycle distribution of a cell population. | Cell cycle arrest |

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes hypothetical but representative IC50 data for a series of 3-phenylindazole analogs, illustrating the impact of fluorine substitution on the phenyl ring against a generic kinase target.

Table 2: Hypothetical IC50 Values for 3-Phenylindazole Analogs

| Compound ID | R | Kinase IC50 (nM) |

| 1 | H | 150 |

| 2 | 2-F | 85 |

| 3 | 3-F | 25 |

| 4 | 4-F | 50 |

| 5 | 3,5-diF | 15 |

This hypothetical data illustrates a common trend where the introduction of a fluorine atom improves potency, with the meta-substitution providing the most significant enhancement.

Conclusion and Future Directions

The 3-(3-fluorophenyl)indazole scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The strategic placement of the fluorine atom at the meta position of the phenyl ring can confer a favorable combination of potency, selectivity, and pharmacokinetic properties. A thorough understanding of the SAR of this scaffold, achieved through systematic medicinal chemistry efforts and a comprehensive suite of in vitro and cellular assays, is crucial for the successful design of next-generation therapeutics.

Future work in this area should focus on:

-

Systematic SAR studies: Direct, head-to-head comparisons of 2-fluoro, 3-fluoro, and 4-fluoro isomers against a panel of clinically relevant kinases.

-

Structural Biology: Co-crystal structures of 3-(3-fluorophenyl)indazole inhibitors bound to their kinase targets to elucidate the specific interactions of the fluorine atom.

-

Pharmacokinetic Profiling: In-depth ADME (absorption, distribution, metabolism, and excretion) studies to fully understand the impact of the 3-fluoro substitution on drug-like properties.

By leveraging the principles outlined in this guide, researchers can continue to exploit the unique properties of the 3-(3-fluorophenyl)indazole scaffold to develop innovative and effective medicines.

References

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Retrieved from [Link]

-

Tran, P., Moccia, M., Wang, X., Brescia, A., Federico, G., Gunaganti, N., ... & Li, H. Y. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. Retrieved from [Link]

-

Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2016). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Request PDF: Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. (n.d.). Retrieved from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules. Retrieved from [Link]

-

Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. (2020). European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2025). ACS Infectious Diseases. Retrieved from [Link]

-

Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. (2017). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances. Retrieved from [Link]

-

Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE. (n.d.). Retrieved from [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). Molecules. Retrieved from [Link]

-

Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. (2022). Drug Target Insights. Retrieved from [Link]

-

3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry. (2018). MedChemComm. Retrieved from [Link]

-

Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2017). Molecules. Retrieved from [Link]

-

Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. (2022). Drug Target Insights. Retrieved from [Link]

-

Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2017). Molecules. Retrieved from [Link]

-

QSAR, molecular docking, design, and pharmacokinetic analysis of 2-(4-fluorophenyl) imidazol-5-ones as anti-breast cancer drug compounds against MCF-7 cell line. (2022). Journal of the Indian Chemical Society. Retrieved from [Link]

-

The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. (2007). The AAPS Journal. Retrieved from [Link]

-

Three-dimensional quantitative structure activity relationship (QSAR) of cytotoxic active 3,5-diaryl-4,5-dihydropyrazole analogs: a comparative molecular field analysis (CoMFA) revisited study. (2012). International Journal of Molecular Sciences. Retrieved from [Link]

-

An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. (2012). ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. (1999). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. (2024). Molecules. Retrieved from [Link]

-

How Precise Are Our Quantitative Structure-Activity Relationship Derived Predictions for New Query Chemicals?. (2018). Molecular Pharmaceutics. Retrieved from [Link]

-

Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. (2011). European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 6. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing 3-Aryl Indazole Binding Affinity: The Strategic Role of Fluorine Substitution

Executive Summary

The 3-aryl indazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., CDK, FGFR, VEGFR) and GPCR ligands. However, the biaryl axis between the indazole C3 and the pendant aryl ring introduces conformational flexibility that can penalize binding entropy.

This technical guide details the strategic deployment of fluorine substitution to modulate this scaffold. Beyond metabolic blocking, we explore the "Ortho-Fluorine Effect" , where fluorine substitution at the ortho position of the 3-aryl ring restricts the biaryl torsion angle, locking the ligand into a bioactive conformation that perfectly complements narrow ATP-binding pockets. We also examine the electronic modulation of the indazole NH donor capability via core fluorination.

Mechanistic Principles of Fluorine Substitution

The Ortho-Fluorine Conformational Lock

In 3-aryl indazoles, the bond connecting C3 of the indazole to the phenyl ring allows free rotation. Kinase active sites often require a non-planar conformation (typically twisted 30°–60°) to avoid steric clash with the hinge region while maintaining

-

Steric & Electrostatic Twist: Introducing a fluorine atom at the ortho position of the 3-aryl ring creates a repulsive interaction between the fluorine lone pairs and the indazole N2-nitrogen lone pairs (or C4-proton), forcing the rings to twist.

-

Pre-organization: This "locked" conformation reduces the entropic penalty upon binding (

), as the molecule is already in its bioactive shape before entering the pocket.

Electronic Modulation of the Hinge Binder

The indazole N1-H often serves as a critical hydrogen bond donor to the kinase hinge region (e.g., Glu residues).

-

Core Fluorination (C4-C7): Fluorine substitution on the indazole benzene ring (positions 4, 5, 6, or 7) exerts a strong inductive effect (

). -

pKa Shift: This lowers the pKa of the N1-H, making it a stronger hydrogen bond donor, potentially increasing residence time (

) in the binding pocket.

Metabolic Blockade

The electron-rich 3-aryl ring is a "soft spot" for CYP450-mediated oxidation.

-

Para-Fluorine: Substitution at the para position of the 3-aryl ring blocks the primary site of hydroxylation without significantly adding steric bulk (Van der Waals radius of F = 1.47 Å vs H = 1.20 Å).

Case Study Analysis: FGFR1 and ROCK1 Optimization

The following data synthesizes SAR campaigns optimizing 3-aryl indazoles for Fibroblast Growth Factor Receptor 1 (FGFR1) and Rho-associated Kinase 1 (ROCK1).

Comparative SAR Data

The table below illustrates the dramatic potency shifts driven by specific fluorine placements.

| Compound ID | Indazole Sub. | 3-Aryl Sub.[1][2][3][4] | Target | IC50 (nM) | Mechanistic Rationale |

| Ref-H (Hit) | H | Phenyl (unsub) | FGFR1 | 15.0 | Flexible biaryl axis; high entropic penalty. |

| 9u (Lead) | H | 3-F, 5-OMe-Phenyl | FGFR1 | 3.3 | Meta-F assists in hydrophobic fit; OMe interacts with gatekeeper. |

| Ind-C4-F | 4-F | Phenyl | ROCK1 | 2500 | Steric clash with ATP pocket roof. |

| Ind-C6-F | 6-F | Phenyl | ROCK1 | 14.0 | Inductive effect strengthens N1-H donor; favorable lipophilic contact. |

Data synthesized from FGFR1 (Compound 9u series) and ROCK1 inhibitor optimization studies.

SAR Logic Pathway

The following decision tree outlines the logical flow for optimizing this scaffold.

Figure 1: Strategic decision tree for fluorine scanning on the 3-aryl indazole scaffold.

Experimental Protocols

Synthesis of Fluorinated 3-Aryl Indazoles

The most robust method for constructing the 3-aryl indazole core is the Suzuki-Miyaura cross-coupling of 3-haloindazoles.

Protocol: Suzuki Cross-Coupling

-

Reagents:

-

Substrate: 3-iodo-1H-indazole (1.0 equiv).

-

Coupling Partner: (2-fluoro-4-methoxyphenyl)boronic acid (1.2 equiv).

-

Catalyst: Pd(dppf)Cl₂[4]·CH₂Cl₂ (0.05 equiv).

-

Base: Cs₂CO₃ (3.0 equiv).

-

Solvent: 1,4-Dioxane/Water (4:1 v/v).

-

-

Procedure:

-

Charge a microwave vial with the indazole, boronic acid, base, and catalyst.

-

Evacuate and backfill with Argon (3x).

-

Add degassed solvent mixture.

-

Heat at 90°C for 4 hours (or 110°C for 30 min in microwave).

-

Critical Step: Upon cooling, quench with saturated NH₄Cl. Extract with EtOAc.

-

Purify via silica gel chromatography (Gradient: 0-50% EtOAc/Hexanes).

-

-

Validation: Confirm the presence of the biaryl bond via LC-MS (M+H peak) and ¹⁹F-NMR (distinct shift for ortho-F, typically -110 to -120 ppm).

Synthesis Workflow Diagram

Figure 2: Standard workflow for the synthesis of fluorinated 3-aryl indazoles via Suzuki coupling.

Binding Affinity Assay (TR-FRET)

To validate the affinity gain from fluorine substitution, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended over standard radioligand binding for higher throughput and sensitivity.

Protocol:

-

System: LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher or equivalent).

-

Components:

-

Kinase: Recombinant FGFR1 or ROCK1 (5 nM).

-

Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.

-

Antibody: Eu-labeled anti-tag antibody (binds to kinase).

-

-

Procedure:

-

Prepare a 3-fold serial dilution of the fluorinated indazole inhibitor in DMSO.

-

Add Kinase/Antibody mixture to 384-well plate.

-

Add Inhibitor (1 hr incubation at RT to reach equilibrium).

-

Add Tracer.

-

Read plate on TR-FRET compatible reader (Excitation: 340 nm; Emission: 665 nm/615 nm).

-

-

Analysis: Plot the Emission Ratio (665/615) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to determine IC50.

-

Self-Validation: The Ki can be calculated using the Cheng-Prusoff equation:

.

-

References

-

Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors. Source: PubMed / NIH URL:[Link] Relevance: Provides the specific SAR data for Compound 9u (IC50 3.3 nM) demonstrating the efficacy of 3-aryl substitution.

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Source: RSC Advances URL:[Link] Relevance: Details the impact of C6-fluorination on ROCK1 inhibitory potency (14 nM vs 2500 nM).

-

Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. Source: ACS Medicinal Chemistry Letters URL:[Link] Relevance:[2][4][5][6][7][8][9][10][11] Discusses metabolic stability and lipophilicity modulation via fluorine on the indazole scaffold.

-

Fluorine in Drug Design: A Case Study With Fluoroanisoles. Source: ChemMedChem URL:[Link] Relevance: Foundational text on the physicochemical changes (logD, permeability) induced by aryl fluorination.[12][13]

Sources

- 1. ortho-Fluorine for Enhanced Permeability - Enamine [enamine.net]

- 2. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole synthesis [organic-chemistry.org]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Discovery of Novel and Orally Bioavailable Inhibitors of PI3 Kinase Based on Indazole Substituted Morpholino-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Suzuki-Miyaura coupling of 3-bromo-1H-indazole-6-carboxylic acid

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Bromo-1H-indazole-6-carboxylic Acid

Executive Summary

This guide details the protocol for the palladium-catalyzed cross-coupling of 3-bromo-1H-indazole-6-carboxylic acid with aryl/heteroaryl boronic acids.[1] This substrate presents a dual challenge: the C-3 bromine is sterically accessible but electronically deactivated by the pyrazole ring, while the C-6 carboxylic acid and N-1 amine introduce solubility issues and potential catalyst poisoning.[1]

We present two validated workflows:

-

Direct Aqueous Coupling (Route A): A high-atom-economy route using water-soluble bases to solubilize the substrate as a dianion.[1]

-

Ester-Protected Coupling (Route B): A robust, high-yield route involving transient protection of the carboxylic acid to improve organic solubility.[1]

Chemo-Structural Analysis & Strategy

The substrate, 3-bromo-1H-indazole-6-carboxylic acid, exhibits specific electronic properties that dictate reaction conditions:

-

C-3 Reactivity: The C-3 position in indazoles is generally reactive toward oxidative addition.[1] However, the electron-withdrawing carboxylic acid at C-6 reduces electron density on the ring, theoretically stabilizing the C-Br bond.[1] High-activity catalysts (e.g., Pd(dppf)Cl₂) are required.[1]

-

Acidic Protons (pKa Management):

-

Carboxylic Acid (-COOH): pKa ~4.[1]2. Will deprotonate immediately in basic coupling conditions.

-

Indazole N-H: pKa ~13.8 (lowered to ~12 by the C-6 EWG).

-

Implication: In standard Suzuki conditions (pH > 10), the species exists as a dianion . This necessitates a polar solvent system (Dioxane/Water or DMF/Water) to maintain solubility and prevent precipitation of the palladium complex.

-

Strategic Decision Tree

Figure 1: Strategic workflow for selecting the optimal coupling pathway.

Detailed Protocols

Protocol A: Direct Aqueous Coupling (Unprotected)

Best for: Rapid screening, small scale (<500 mg), and "Green" chemistry requirements.

Materials:

-

Substrate: 3-Bromo-1H-indazole-6-carboxylic acid (1.0 equiv)[1]

-

Boronic Acid: Aryl-B(OH)₂ (1.3 equiv)[1]

-

Catalyst: Pd(dppf)Cl₂[2][3][4][5][6][7]·DCM (5 mol%) - Chosen for stability in aqueous media.[1]

-

Base: K₂CO₃ (3.5 equiv) - Excess required to neutralize COOH and NH.[1]

-

Solvent: 1,4-Dioxane / Water (4:1 ratio).[1]

Procedure:

-

Degassing (Critical): In a reaction vial, combine 1,4-dioxane and water. Sparge with Argon or Nitrogen for 15 minutes.[7] Dissolved oxygen is the primary cause of homocoupling side-products.[1]

-

Charge: Add the indazole substrate, boronic acid, and K₂CO₃. Stir until the substrate is fully dissolved (the solution may turn slightly yellow as the salt forms).

-

Catalyst Addition: Add Pd(dppf)Cl₂[2][3][6]·DCM under a positive stream of inert gas. Seal the vessel immediately.

-

Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS (Note: TLC is difficult due to the polar nature of the starting material).

-

Workup (The "Crash Out" Method):

-

Cool to room temperature.

-

Filter through a Celite pad to remove Pd black; wash with 1N NaOH (do not wash with organic solvent yet).

-

Acidification: Slowly add 1N HCl to the filtrate while stirring until pH reaches ~3–4.

-

Collection: The product should precipitate as a solid.[2][7] Filter, wash with water, and dry under vacuum.[3][7]

-

Purification: If necessary, recrystallize from EtOH/Water or perform reverse-phase chromatography (C18).[1]

-

Protocol B: Methyl Ester Route (Protected)

Best for: Large scale (>1g), difficult purifications, or lipophilic boronic acids.

Phase 1: Esterification

-

Suspend 3-bromo-1H-indazole-6-carboxylic acid in MeOH (0.5 M).

-

Add conc.[8] H₂SO₂ (0.5 equiv) dropwise.

-

Reflux for 6 hours.

-

Concentrate, neutralize with sat. NaHCO₃, and extract with EtOAc.[9] Yields >90% of Methyl 3-bromo-1H-indazole-6-carboxylate .[1]

Phase 2: Suzuki Coupling

-

Solvent: Toluene/Ethanol (4:1) or DME.[4]

-

Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution).

-

Catalyst: Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂ (3 mol%).

-

Conditions: Heat at 90°C for 4 hours.

-

Workup: Standard organic extraction (EtOAc/Water). The product stays in the organic layer. Purify by Flash Chromatography (Hexane/EtOAc).

Phase 3: Hydrolysis

-

Dissolve coupled ester in THF/Water (1:1).

-

Add LiOH·H₂O (3.0 equiv). Stir at RT for 2 hours.

-

Acidify to pH 3 to precipitate the final acid.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by free N-H | Switch to Route B (Ester) or use XPhos Pd G3 precatalyst (more robust). |

| Protodeborylation | Boronic acid instability | Use Boronic Ester (pinacol) instead of acid. Lower temp to 80°C. |

| Pd Black Precipitation | Oxidation of catalyst | Ensure rigorous degassing. Add catalyst last. |

| Product in Aqueous Phase | pH too high during workup | The product is amphoteric. Ensure pH is adjusted to the isoelectric point (typically pH 3-4). |

Mechanistic Insight

The coupling follows the standard Suzuki-Miyaura cycle, but the Transmetallation step is the rate-determining bottleneck for this specific substrate due to the anionic nature of the indazole in basic media.[1]

Figure 2: Catalytic cycle highlighting the base-mediated activation required for transmetallation.

References

-

General Indazole Coupling Protocols

-

Lera, M., et al. "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." Molecules, 2012, 17, 4510-4526.[1]

-

-

Unprotected Indazole Functionality

-

Collot, V., et al. "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles."[1] Molecules, 2018.

-

-

Substrate Data (3-Bromo-1H-indazole-6-carboxylic acid)

-

PubChem Compound Summary for CID 24728028.[10]

-

-

Catalyst Selection (Pd(dppf)Cl2)

Sources

- 1. METHYL 6-BROMO-1H-INDAZOLE-3-CARBOXYLATE | 885278-42-2 [chemicalbook.com]

- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CAS 1000343-69-0: 1H-Indazole, 6-bromo-5-methyl- [cymitquimica.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chemimpex.com [chemimpex.com]

- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Synthesis of 3-Aryl Indazoles via Hydrazone Cyclization

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmacologically active compounds.[1][2][3][4] Molecules incorporating the indazole motif have demonstrated a wide array of biological activities, including anti-cancer, anti-inflammatory, anti-HIV, and analgesic properties.[2] The 3-aryl substituted indazoles, in particular, are a class of compounds that have garnered significant attention due to their potent and selective biological activities. The development of efficient and versatile synthetic routes to these valuable compounds is, therefore, a critical endeavor in modern organic synthesis and drug discovery. This guide provides a detailed overview of the cyclization of hydrazones as a robust and adaptable method for the synthesis of 3-aryl indazoles.

Synthetic Strategies: An Overview of Hydrazone Cyclization Methods

The intramolecular cyclization of aryl hydrazones is a prominent strategy for the construction of the indazole core. This approach offers a high degree of flexibility in accessing a diverse range of substituted indazoles. The key transformation involves the formation of a new N-N bond and a C-N bond, typically through an intramolecular C-H amination or a related cyclization pathway. Several methodologies have been developed to effect this transformation, primarily relying on transition-metal catalysis or iodine-mediated oxidative cyclization.

Transition-Metal-Catalyzed Cyclization

Transition metals, particularly palladium and copper, have proven to be highly effective catalysts for the intramolecular C-H amination of hydrazones to form indazoles.[1][3] These methods often proceed under relatively mild conditions and exhibit broad functional group tolerance.

-

Palladium-Catalyzed Reactions: Palladium catalysts are widely employed for the intramolecular amination of aryl halides with hydrazones.[5] Additionally, palladium-catalyzed C-H activation/annulation sequences have emerged as a powerful tool for the direct synthesis of indazoles from readily available starting materials.[2]

-

Copper-Catalyzed Reactions: Copper-based catalytic systems offer a cost-effective and efficient alternative for the synthesis of indazoles from o-haloaryl N-sulfonylhydrazones.[6][7] These reactions often involve an intramolecular C-N coupling process.

Iodine-Mediated Oxidative Cyclization

Molecular iodine has emerged as a powerful and environmentally benign catalyst for the synthesis of indazoles from hydrazones.[5][8] This method is operationally simple, often proceeds at room temperature, and avoids the use of transition metals. The reaction is believed to proceed through an oxidative C-H amination pathway.

Reaction Mechanism: A Closer Look at the Transformation

The precise mechanism of hydrazone cyclization to form indazoles can vary depending on the chosen methodology (e.g., specific catalyst, oxidant). However, a plausible generalized mechanism for the iodine-mediated oxidative cyclization of a diaryl ketone hydrazone to a 3-aryl indazole is depicted below.

The reaction is initiated by the interaction of molecular iodine with the hydrazone. This is followed by an intramolecular electrophilic attack of the nitrogen atom onto the aryl ring, leading to a cyclized intermediate. Subsequent deprotonation and aromatization, often facilitated by a base or the solvent, yield the final 3-aryl indazole product. In some cases, the reaction may proceed through a radical pathway.

Visualizing the Workflow: From Hydrazone to Indazole

Caption: General workflow for the synthesis of 3-aryl indazoles.

Experimental Protocol: Iodine-Mediated Synthesis of 3-Aryl Indazoles

This protocol provides a general procedure for the synthesis of 3-aryl indazoles from the corresponding aryl hydrazones using molecular iodine as a catalyst.

Materials:

-

Substituted aryl hydrazone (1.0 mmol)

-

Molecular Iodine (I₂) (0.1 mmol, 10 mol%)

-

Dimethyl sulfoxide (DMSO) (5 mL)

-

Stir bar

-

Round-bottom flask

-

TLC plates (silica gel)

-

Ethyl acetate

-

Hexane

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aryl hydrazone (1.0 mmol) and dimethyl sulfoxide (5 mL).

-

Catalyst Addition: Add molecular iodine (0.1 mmol) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting hydrazone spot and the appearance of a new, more polar spot corresponding to the indazole product will indicate reaction completion.

-

Work-up: Upon completion of the reaction (typically 30-60 minutes), pour the reaction mixture into a separatory funnel containing water (20 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with saturated sodium thiosulfate solution (2 x 15 mL) to remove any unreacted iodine, followed by a wash with brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 3-aryl indazole.

-

Characterization: Characterize the final product by appropriate analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Key Reaction Parameters and Optimization

The efficiency and outcome of the hydrazone cyclization can be influenced by several factors. The following table summarizes key parameters and provides general guidance for optimization.

| Parameter | Variation | Effect on Reaction | Recommendations |

| Catalyst | I₂, Pd(OAc)₂, CuI | Choice of catalyst can significantly impact yield and reaction conditions. | Screen different catalysts for the specific substrate. Iodine is a good starting point for its mildness and low cost.[5][8] |

| Solvent | DMSO, Toluene, DMF, Acetonitrile | Solvent polarity can influence reaction rate and solubility of reactants. | DMSO is often a good choice for iodine-mediated reactions.[5] Toluene or dioxane are common for palladium-catalyzed reactions. |

| Temperature | Room Temperature to 120 °C | Higher temperatures may be required for less reactive substrates or certain catalytic systems. | Start at room temperature for iodine-mediated reactions. For transition-metal catalysis, temperatures between 80-120 °C are common. |

| Base | K₂CO₃, Cs₂CO₃, t-BuONa | A base may be required to facilitate deprotonation in the catalytic cycle, particularly in transition-metal-catalyzed reactions. | The choice of base is often crucial for the success of palladium and copper-catalyzed cyclizations. |

| Substrate | Electron-donating or -withdrawing groups on the aryl rings | The electronic nature of the substituents can affect the rate and yield of the cyclization. | Electron-rich aryl rings on the ketone precursor may facilitate electrophilic attack. |

Troubleshooting Common Issues

| Issue | Possible Cause | Suggested Solution |

| Low or no product formation | Inactive catalyst; Unsuitable reaction conditions (temperature, solvent); Poor quality starting material. | Use fresh catalyst; Screen different solvents and temperatures; Purify starting hydrazone. |

| Formation of multiple products | Side reactions (e.g., intermolecular reactions, decomposition); Isomerization. | Lower the reaction temperature; Use a more selective catalyst; Adjust the stoichiometry of reagents. |

| Difficulty in purification | Co-elution of starting material and product; Formation of polar byproducts. | Optimize the eluent system for column chromatography; Consider recrystallization as an alternative purification method. |

Conclusion

The cyclization of hydrazones represents a powerful and versatile strategy for the synthesis of 3-aryl indazoles. With a range of available methodologies, from mild and metal-free iodine-catalyzed reactions to highly efficient transition-metal-catalyzed processes, researchers have a robust toolkit to access these valuable heterocyclic compounds. Careful consideration of the reaction parameters and appropriate optimization are key to achieving high yields and purity. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis and development of novel indazole-based molecules.

References

-

Gaikwad, D. D., Abed, S., & Pawar, R. P. (2009). Molecular Iodine as an efficient catalyst for the synthesis of indazole. International Journal of ChemTech Research, 1(3), 442-445. [Link]

-

Wu, X., et al. (2016). Divergent Synthesis of 1H-Indazoles and 1H-Pyrazoles from Hydrazones via Iodine-Mediated Intramolecular Aryl and sp3 C−H Amination. The Journal of Organic Chemistry, 81(17), 7586-7595. [Link]

-

Babu, B., et al. (2020). Transition-Metal-Catalyzed Syntheses of Indazoles. Asian Journal of Organic Chemistry, 9(10), 1410-1431. [Link]

-

Li, P., et al. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. The Journal of Organic Chemistry, 77(7), 3149-3158. [Link]

-

Al-dujaili, A. H., & Al-Azawi, S. H. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(15), 5003. [Link]

-

Kollár, L., & Kégl, T. (2001). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles. Collection of Czechoslovak Chemical Communications, 66(10), 1547-1554. [Link]

-

Shi, F., et al. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. The Journal of Organic Chemistry, 77(7), 3127-3133. [Link]

-

Janardhanan, J. C., Bhaskaran, R. P., & Vakayil, K. (2020). Transition‐Metal‐Catalyzed Syntheses of Indazoles. Asian Journal of Organic Chemistry, 9(10), 1410-1431. [Link]

-

ResearchGate. (n.d.). Proposed mechanism of indazole synthesis from hydrazones. [Link]

-

Abdel-Wahab, B. F., et al. (2011). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). Phosphorus, Sulfur, and Silicon and the Related Elements, 186(8), 1662-1670. [Link]

-

Szymański, P., et al. (2021). Hydrazone Activation in the Aminocatalytic Cascade Reaction for the Synthesis of Tetrahydroindolizines. Molecules, 26(2), 438. [Link]

-

Tang, D., et al. (2016). Copper-Catalyzed Isomerization and Cyclization of E/Z-o-Haloaryl N-Sulfonylhydrazones: Convenient Access to of 1H-Indazoles. Organic Letters, 18(15), 3846-3849. [Link]

-

ResearchGate. (n.d.). Indazolones Directed Transition Metal Catalyzed C−H activation reactions. [Link]

-

Xu, P., et al. (2018). Strategy design for 1H-indazole synthesis from aldehyde hydrazones. Organic & Biomolecular Chemistry, 16(33), 6064-6068. [Link]

-

Wang, J., et al. (2020). I2/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles. Frontiers in Chemistry, 8, 582. [Link]

-

Reddy, B. V. S., et al. (2017). Iodine‐Mediated One‐Pot Synthesis of 1,4,5‐Substituted Pyrazoles from MBH Acetates via Allyl Hydrazone Intermediate. ChemistrySelect, 2(28), 8848-8851. [Link]

-

Li, Y., et al. (2015). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications, 51(54), 10943-10946. [Link]

-

Boruah, M., & Prajapati, D. (2013). Iodine-catalysed oxidative cyclisation of acylhydrazones to 2,5-substituted 1,3,4-oxadiazoles. RSC Advances, 3(48), 25939-25942. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indazoles. [Link]

-

da Silva, A. B., et al. (2019). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 15, 2396-2403. [Link]

-

Huisgen, R., & Bast, K. (1963). Indazole. Organic Syntheses, 43, 55. [Link]

-

Bio-Rad Laboratories, Inc. (2023). Cu-Mediated Cyclization to Form 1H-Indazoles. Informatics. [Link]

-

Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(3), 398-421. [Link]

-

ResearchGate. (n.d.). Synthesis of hydrazones via condensation of aryl hydrazine with 2‐pyridincarboxaldehyde. [Link]

-

Zhang, Y., et al. (2017). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Chemical Communications, 53(61), 8599-8602. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Indazolones. [Link]

Sources

- 1. Transition-Metal-Catalyzed Syntheses of Indazoles [idr.nitk.ac.in]

- 2. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sphinxsai.com [sphinxsai.com]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

Reagents for esterification of 3-(3-fluorophenyl)-1H-indazole-6-carboxylic acid

Application Note: Strategic Esterification of 3-(3-fluorophenyl)-1H-indazole-6-carboxylic acid

Executive Summary & Scientific Context

The esterification of 3-(3-fluorophenyl)-1H-indazole-6-carboxylic acid represents a critical transformation in medicinal chemistry, particularly in the synthesis of PARP inhibitors (e.g., Rucaparib analogs) and kinase inhibitors. While esterification is a fundamental reaction, the specific electronic and structural properties of the indazole core present unique challenges that disqualify many standard "textbook" protocols.

The Core Challenge: N-Alkylation vs. O-Alkylation

The 1H-indazole nitrogen (N1) is acidic (

This guide prioritizes acid-mediated and activation-based protocols that protonate or mask the indazole nitrogen, ensuring high regioselectivity for the C6-carboxylate ester.

Critical Reagent Selection Guide

The choice of reagent must be dictated by the specific alcohol required (Methyl/Ethyl vs. Complex) and the scale of the reaction.

| Reagent Class | Specific Reagents | Application Context | Mechanism of Action |

| Acid Catalyst | H₂SO₄ (conc.) or HCl (gas) in Alcohol | Primary Esters (Me/Et) . Best for routine synthesis where the alcohol is the solvent. | Fischer Esterification: Protonation of carbonyl makes it electrophilic; acidic medium suppresses N-nucleophilicity. |

| Activating Agent | Thionyl Chloride (SOCl₂) | Scale-Up & Purity. Best for converting the acid to a highly reactive acid chloride intermediate. | Converts -COOH to -COCl. The HCl byproduct auto-catalyzes the reaction. |

| Coupling Agent | EDC·HCl / DMAP or HATU | Complex/Precious Alcohols. Used when the alcohol is valuable or acid-sensitive. | Forms an active ester (O-acylisourea) that is attacked by the alcohol. |

| Methylating Agent | TMS-Diazomethane | Analytical/Small Scale. Mild methylation without acidic workup. | Reacts with acidic proton of -COOH to form methyl ester. Caution: Can N-methylate if used in large excess. |

Detailed Experimental Protocols

Protocol A: Thionyl Chloride Activation (The "Gold Standard")

Recommended for high purity and scalability. This method avoids the equilibrium limitations of Fischer esterification.

Reagents:

-

Substrate: 3-(3-fluorophenyl)-1H-indazole-6-carboxylic acid (1.0 equiv)

-

Reagent: Thionyl Chloride (

) (5.0 – 10.0 equiv) -

Solvent: Methanol (anhydrous) or Ethanol (depending on desired ester)

-

Catalyst (Optional): DMF (1-2 drops)

Step-by-Step Methodology:

-

Suspension: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the indazole acid (1.0 equiv) in anhydrous Methanol (0.2 M concentration).

-

Note: The starting material is likely sparingly soluble.

-

-

Activation: Cool the suspension to 0°C in an ice bath. Add Thionyl Chloride (

) dropwise via a pressure-equalizing addition funnel over 20 minutes.-

Exothermic:

reacts with MeOH to generate anhydrous HCl and methyl sulfite in situ.

-

-

Reflux: Remove the ice bath and heat the reaction to reflux (65°C) for 4–6 hours.

-

Monitoring: The suspension should clear as the ester (more soluble) forms. Monitor by LCMS or TLC (10% MeOH in DCM).

-

-

Workup: Cool to room temperature. Concentrate the mixture in vacuo to remove solvent and excess

. -

Neutralization: Resuspend the residue in Ethyl Acetate. Wash carefully with Saturated

(aq) to neutralize residual HCl.-

Critical: Ensure the aqueous layer is pH ~8. This deprotonates the indazole N1-H, but the ester is stable.

-

-

Isolation: Dry the organic layer over

, filter, and concentrate.

Protocol B: Fischer Esterification (Sulfuric Acid)

Recommended for simple methyl/ethyl esters on a routine scale.

Reagents:

-

Substrate: 1.0 equiv

-

Catalyst: Conc.

(0.5 – 1.0 equiv) -

Solvent: Methanol (Reagent Grade)

Step-by-Step Methodology:

-

Dissolve/suspend the substrate in Methanol (0.1 M).

-

Add concentrated

dropwise at room temperature. -

Heat to reflux for 12–24 hours.

-

Equilibrium Management: If conversion stalls, add activated molecular sieves (3Å) to the refluxing mixture to trap water.

-

-

Cool to 0°C. Neutralize with saturated

or -

Precipitate the product by adding excess water (if the ester is solid) or extract with EtOAc.

Strategic Decision Logic (Visualization)

The following diagram illustrates the decision-making process for reagent selection based on substrate constraints and reaction goals.

Figure 1: Decision matrix for selecting the optimal esterification protocol based on target ester type and reaction scale.

Mechanism & Impurity Profile

Understanding the impurity profile is vital for process control.

The Reaction Pathway (SOCl₂ Method):

Common Impurities:

-

N-Methyl Indazole (Side Reaction):

-

Cause: If methyl iodide/base is used (AVOID).

-

Prevention: Using acid catalysis (

) ensures the Pyridine-like nitrogen (N2) is protonated and the Pyrrole-like nitrogen (N1) is non-nucleophilic.

-

-

Indazole Dimerization:

-

Cause: Over-activation with coupling agents (HATU) can sometimes lead to anhydride formation or amide coupling if free amine impurities are present.

-

Figure 2: Reaction pathway highlighting the preferred Acid Chloride route versus the problematic basic alkylation route.

References

-

Indazole Carboxylic Acid Synthesis & Reactivity

-

Thionyl Chloride Activation Protocols

- Efficient and Practical Protocol for the Esterification of Arom

-

Source:

-

Regioselectivity (N vs O Alkylation)

- Regioselective N-alkylation of the 1H-indazole scaffold.

-

Source:

-

Coupling Agent Methodologies (HATU/EDC)

- Simple Method for the Esterification of Carboxylic Acids (Steglich Esterific

-

Source:

Sources

Application Notes and Protocols for Utilizing 3-Aryl Indazoles as p38 MAPK Inhibitor Scaffolds

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 3-aryl indazoles as a promising scaffold for the inhibition of p38 mitogen-activated protein kinase (MAPK). This document delves into the scientific rationale, provides detailed experimental protocols for synthesis and biological evaluation, and offers insights into the interpretation of results.

Introduction: The Significance of Targeting p38 MAPK

The p38 MAPKs are a family of serine/threonine kinases that play a pivotal role in cellular responses to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[1] There are four known isoforms of p38 MAPK: α, β, γ, and δ.[2] The activation of the p38 MAPK pathway is a key regulatory mechanism in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[3][4] Consequently, dysregulation of this pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, as well as in cancer and neurodegenerative disorders. This central role in inflammatory processes makes p38 MAPK an attractive therapeutic target for the development of novel anti-inflammatory agents.

The 3-aryl indazole scaffold has emerged as a privileged structure in the design of potent and selective p38 MAPK inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of downstream substrates. The indazole core, coupled with strategic substitutions on the aryl ring, allows for the fine-tuning of inhibitory activity and pharmacokinetic properties.

The p38 MAPK Signaling Cascade: A Visual Overview

The p38 MAPK signaling pathway is a multi-tiered cascade that translates extracellular signals into a cellular response. A simplified representation of this pathway is depicted below. Environmental stresses and inflammatory cytokines activate upstream kinases (MAPKKKs), which in turn phosphorylate and activate MAPK kinases (MKKs), specifically MKK3 and MKK6. These MKKs then dually phosphorylate p38 MAPK on threonine and tyrosine residues within its activation loop, leading to its activation. Activated p38 MAPK subsequently phosphorylates a range of downstream targets, including other kinases and transcription factors, ultimately modulating gene expression and cellular function.

Caption: The p38 MAPK signaling pathway.

Experimental Protocols

Synthesis of a Representative 3-Aryl Indazole p38 MAPK Inhibitor

This protocol outlines a general and robust method for the synthesis of 3-aryl indazoles via a Suzuki-Miyaura cross-coupling reaction. The synthesis of 3-(4-fluorophenyl)-1H-indazole is provided as a representative example.

Rationale: The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. In this context, it allows for the efficient introduction of a variety of aryl groups at the 3-position of the indazole core, facilitating the exploration of structure-activity relationships.

Experimental Workflow Diagram: